molecular formula C17H19BrOZn B14881987 2-(4-t-Butylphenoxymethyl)phenylZinc bromide

2-(4-t-Butylphenoxymethyl)phenylZinc bromide

Cat. No.: B14881987
M. Wt: 384.6 g/mol
InChI Key: UVGIQWZDIXJDAV-UHFFFAOYSA-M
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Description

2-(4-tert-butylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(4-tert-butylphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(4-tert-butylphenoxymethyl)bromobenzene+Zn2-(4-tert-butylphenoxymethyl)phenylzinc bromide\text{2-(4-tert-butylphenoxymethyl)bromobenzene} + \text{Zn} \rightarrow \text{2-(4-tert-butylphenoxymethyl)phenylzinc bromide} 2-(4-tert-butylphenoxymethyl)bromobenzene+Zn→2-(4-tert-butylphenoxymethyl)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxymethyl)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or ketones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted aromatic compounds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or toluene.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include biaryl compounds, phenols, ketones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-tert-butylphenoxymethyl)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxymethyl)phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium catalyst. This is followed by oxidative addition and reductive elimination steps, leading to the formation of the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide substrates.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 2-(4-methoxyphenyl)phenylzinc bromide
  • 2-(4-chlorophenyl)phenylzinc bromide

Uniqueness

2-(4-tert-butylphenoxymethyl)phenylzinc bromide is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and in reactions where selective activation is required.

Properties

Molecular Formula

C17H19BrOZn

Molecular Weight

384.6 g/mol

IUPAC Name

bromozinc(1+);1-tert-butyl-4-(phenylmethoxy)benzene

InChI

InChI=1S/C17H19O.BrH.Zn/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14;;/h4-7,9-12H,13H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

UVGIQWZDIXJDAV-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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